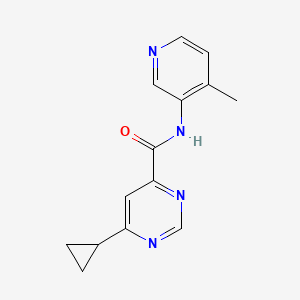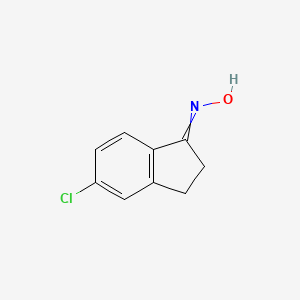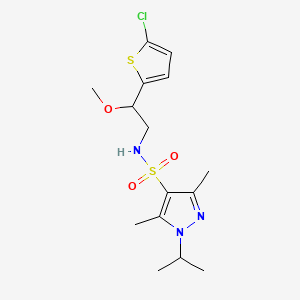
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound. Its complex structure integrates various functional groups, making it intriguing for multiple fields like medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves several steps:
Formation of Cyclopentylthiol: : This is typically synthesized via the reaction of cyclopentanone with thiourea followed by hydrolysis.
Construction of Pyridin-3-yloxy Azetidin-1-yl Intermediate: : This intermediate can be obtained by the reaction of 3-hydroxypyridine with azetidine in the presence of a strong base.
Final Coupling Step: : The cyclopentylthiol and the pyridin-3-yloxy azetidin-1-yl intermediate are then coupled under specific conditions to yield this compound.
Industrial Production Methods
Industrial production often involves scale-up of the laboratory synthetic methods. Optimizations include:
Batch Reactors for Intermediate Synthesis: : Using efficient mixing and temperature control.
Continuous Flow Reactors for Final Coupling: : To enhance yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The sulfur atom in the cyclopentylthiol can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: : The ketone group in the ethanone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: : The azetidin-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkoxides, amines.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Corresponding alcohols.
Substitution: : Substituted azetidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in complex organic synthesis.
Studied for its reactivity and structural properties.
Biology and Medicine
Investigated for potential pharmacological activities.
Industry
Can be used in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism by which 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone exerts its effects largely depends on its functional groups. For instance:
Sulfur-containing Groups: : These can interact with enzymes and proteins through disulfide exchange reactions.
Pyridine Moiety: : Can interact with biological receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can be compared to similar compounds like:
2-(Cyclopentylthio)-1-azetidinone:
1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: : Does not have the cyclopentylthiol group, altering its chemical properties.
This compound stands out due to the unique combination of its functional groups, offering versatile reactivity and a wide range of applications.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-5-1-2-6-14)17-9-13(10-17)19-12-4-3-7-16-8-12/h3-4,7-8,13-14H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYUOGTXFOYREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride](/img/structure/B2439911.png)




![2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2439919.png)
![3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2439920.png)

![2-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2439922.png)


![4-cycloheptyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2439926.png)

